An In-depth Technical Guide to 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole
An In-depth Technical Guide to 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of the benzoxaborole scaffold.
Introduction to 2,1-Benzoxaboroles in Drug Discovery
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activity.[1][2] This versatile boron-heterocyclic moiety has been successfully incorporated into a variety of therapeutic agents, leading to the discovery of novel anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory drugs.[1] The unique properties of the boron atom, particularly its Lewis acidity and ability to form stable, reversible covalent bonds with biological nucleophiles, are central to its mechanism of action in many cases.
Two notable examples of FDA-approved drugs underscore the clinical significance of this scaffold:
-
Tavaborole (Kerydin®): An antifungal agent used for the topical treatment of onychomycosis.[3]
-
Crisaborole (Eucrisa®): An anti-inflammatory agent for the topical treatment of atopic dermatitis.[1]
Benzoxaboroles are generally characterized by favorable pharmacological properties, including low biotoxicity, good aqueous solubility, and metabolic stability, making them attractive candidates for drug design.[1][4] This guide focuses specifically on the 5-methoxy substituted derivative, providing a technical foundation for its potential exploration and application.
Physicochemical Properties of 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole
Chemical Structure and Nomenclature
The core structure consists of a bicyclic system where a boroxole ring is fused to a benzene ring. The 5-methoxy derivative features a methoxy group (-OCH₃) at the C5 position of the benzene ring.
Caption: Chemical structure of 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole.
Core Properties
The fundamental properties of the title compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-Hydroxy-5-methoxy-1,3-dihydro-2,1-benzoxaborole | - |
| Synonym(s) | 5-Methoxybenzo[c][5]oxaborol-1(3H)-ol | [6] |
| CAS Number | 174671-92-2 | [6] |
| Molecular Formula | C₈H₉BO₃ | [7] |
| Molecular Weight | 163.97 g/mol | [7] |
| Appearance | Expected to be a solid | |
| Melting Point | Not reported; analogous compounds melt in the range of 95-136 °C. | [5][8] |
Solubility and Stability Profile
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Solubility: Benzoxaboroles generally exhibit good solubility in water and polar organic solvents like methanol, ethanol, and DMSO.[1] The presence of the hydroxyl group facilitates hydrogen bonding with water, while the aromatic system allows for solubility in organic media.
-
Stability: The B-O bond within the heterocyclic ring confers significant thermodynamic stability.[4] Benzoxaboroles are typically stable to air and water under neutral conditions.[4] However, stability can be pH-dependent, and strong acidic or basic conditions may lead to degradation over extended periods. For handling and storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.
Acidity and Lewis Acid Character
The boron atom in the benzoxaborole ring is trigonal planar and electron-deficient, making it a Lewis acid. This property is fundamental to its interaction with biological targets. The hydroxyl group (B-OH) is weakly acidic. The pKa of the parent 1-hydroxy-3H-2,1-benzoxaborole has been reported to be approximately 7.3, indicating that it exists as a mixture of the neutral boronic acid and the anionic boronate form at physiological pH. This equilibrium is crucial for its ability to form reversible covalent adducts with diols present in biological molecules.
Synthesis and Characterization
A Representative Synthetic Pathway
The synthesis of substituted benzoxaboroles typically begins with a correspondingly substituted aromatic precursor. The following multi-step pathway, adapted from the synthesis of the 5-fluoro analog, represents a highly plausible route to 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole.[5]
Caption: Plausible synthetic workflow for 5-methoxy-2,1-benzoxaborole.
Experimental Protocol (Adapted from a related synthesis[5]):
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Acetal Protection: 2-Bromo-5-methoxybenzaldehyde is refluxed with trimethoxymethane and a catalytic amount of sulfuric acid in methanol to protect the aldehyde as a dimethyl acetal. The reaction is then neutralized.
-
Lithium-Halogen Exchange: The resulting 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene is dissolved in dry diethyl ether under an argon atmosphere and cooled to -78°C. n-Butyllithium is added dropwise to form the aryllithium intermediate.
-
Borylation: A trialkyl borate, such as triethyl borate or trimethyl borate, is added slowly to the cooled solution, quenching the aryllithium species to form a boronic ester.
-
Hydrolysis and Deprotection: The reaction is warmed and then quenched with aqueous HCl. This step hydrolyzes the boronic ester to the boronic acid and the acetal back to the aldehyde, yielding 4-methoxy-2-formylphenylboronic acid.
-
Reductive Cyclization: The intermediate boronic acid is dissolved in methanol and treated with a reducing agent like sodium borohydride (NaBH₄). The NaBH₄ reduces the aldehyde to a hydroxymethyl group, which spontaneously cyclizes with the adjacent boronic acid to form the final 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole product. The product can then be purified by recrystallization.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected resonances include: a singlet for the benzylic methylene protons (-CH₂-) around δ 5.0 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm, distinct aromatic proton signals in the δ 6.8-7.8 ppm range, and a broad singlet for the B-OH proton which may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon (around δ 55-60 ppm). 2D NMR techniques like HSQC and HMBC would be used for unambiguous assignment of all proton and carbon signals.[9]
-
¹¹B NMR: This is a crucial technique for characterizing organoboron compounds. A single resonance is expected in the ¹¹B NMR spectrum, likely around δ 32.0 ppm (referenced to BF₃·OEt₂), which is characteristic for this class of tricoordinate boron in a benzoxaborole ring.[5][10]
The IR spectrum provides information about the functional groups present. Key vibrational bands would include:
-
A broad O-H stretching band around 3200-3400 cm⁻¹.
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Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.
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Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
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Strong B-O stretching vibrations, typically observed in the 1300-1400 cm⁻¹ range.
Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Based on the well-characterized crystal structure of the 5-fluoro analog, it is highly probable that 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole crystallizes as centrosymmetric dimers.[5][10] This dimeric structure is formed through strong O-H···O hydrogen bonds between the B-OH groups of two separate molecules.[5][10] This arrangement is a characteristic feature of many benzoxaboroles in the solid state.
Key Chemical Reactivity and Handling
-
Reactions at the Boronic Acid Moiety: The B-OH group can be esterified with alcohols or diols. This reactivity is the basis for its interaction with sugars and its mechanism of action against certain enzymes where it forms adducts with diols in active sites.[3]
-
Storage Recommendations: For long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature or below, preferably under an inert atmosphere like argon or nitrogen.
Relevance and Applications in Medicinal Chemistry
The 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole scaffold is a valuable starting point for drug discovery programs.
-
Bioisosteric Replacement: The benzoxaborole moiety can act as a bioisostere for other functional groups, such as carboxylic acids, offering a different profile of reactivity, pKa, and cell permeability.
-
Pharmacophore for Diverse Targets: The ability of the boron atom to form reversible covalent bonds allows it to target a wide range of enzymes, including synthetases and hydrolases.[3] The 5-methoxy substitution provides a handle for modifying the electronic properties and steric profile of the molecule, which can be used to tune binding affinity and selectivity for a specific biological target. Further derivatization at this position or on the aromatic ring can lead to the development of potent and selective inhibitors for various therapeutic areas.[1]
References
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Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o414–o415. [Online] Available at: [Link]
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LookChem. 2,1-Benzoxaborole,1,3-dihydro-1-hydroxy-6-Methoxy. [Online] Available at: [Link]
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Nocentini, A., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1108-1112. [Online] Available at: [Link]
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Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science, 316(5832), 1759-1761. [Online] Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5518. [Online] Available at: [Link]
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ChemSynthesis. 1-hydroxy-3H-2,1-benzoxaborole. [Online] Available at: [Link]
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Zhang, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Online] Available at: [Link]
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Gunasekera, D., et al. (2007). Synthesis of isotopically labelled [3-¹⁴C]- and [3,3-²H₂]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), a new antifungal agent for the potential treatment of onychomycosis. Journal of Labelled Compounds and Radiopharmaceuticals, 50(10), 912-916. [Online] Available at: [Link]
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U.S. Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). [Online] Available at: [Link]
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Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. [Online] Available at: [Link]
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